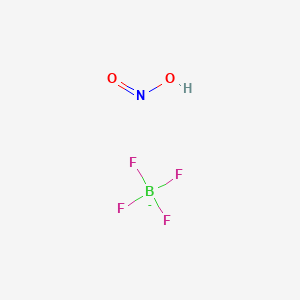

Nitryl tetrafluoroborate

Description

BenchChem offers high-quality Nitryl tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Nitryl tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

BF4HNO2- |

|---|---|

Molecular Weight |

133.82 g/mol |

IUPAC Name |

nitrous acid;tetrafluoroborate |

InChI |

InChI=1S/BF4.HNO2/c2-1(3,4)5;2-1-3/h;(H,2,3)/q-1; |

InChI Key |

MSXLXAUEYQPTTG-UHFFFAOYSA-N |

Canonical SMILES |

[B-](F)(F)(F)F.N(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Molecular structure and bonding of nitryl tetrafluoroborate

Molecular Structure, Bonding Dynamics, and Synthetic Applications of Nitryl Tetrafluoroborate ( NO2BF4 )

Executive Summary

Nitryl tetrafluoroborate (commonly referred to as nitronium tetrafluoroborate) is a highly reactive, moisture-sensitive inorganic salt with the chemical formula NO2BF4 . Comprising the highly electrophilic nitronium cation ( NO2+ ) and the weakly coordinating tetrafluoroborate anion ( BF4− ), it serves as a premier reagent for anhydrous electrophilic aromatic nitration. This technical guide details the structural crystallography, bonding mechanisms, and field-proven methodologies for utilizing NO2BF4 in advanced organic synthesis and drug development.

Molecular Structure and Bonding Dynamics

The exceptional reactivity of NO2BF4 is fundamentally rooted in its ionic lattice and the distinct electronic structures of its constituent ions .

The Nitronium Cation ( NO2+ ): The NO2+ cation is isoelectronic with carbon dioxide ( CO2 ). The central nitrogen atom is sp hybridized, resulting in a linear molecular geometry. The bonding consists of two N−O σ -bonds and two delocalized π -bonds spread across the O-N-O framework. Crystallographic data indicates an N=O bond length of approximately 1.115 Å and a bond angle of 179.9°, confirming its linear and highly electrophilic nature . The formal positive charge is heavily localized on the nitrogen atom, making it an exceptionally potent electrophile.

The Tetrafluoroborate Anion ( BF4− ): The BF4− anion features an sp3 hybridized central boron atom, yielding a perfectly tetrahedral geometry. The B-F bonds are highly polarized, but the overall symmetry distributes the negative charge evenly across the four fluorine atoms. This charge dispersion renders BF4− a "weakly coordinating anion," meaning it does not significantly interact with or stabilize the NO2+ cation through covalent bonding . This lack of coordination ensures the nitronium ion remains "naked" and maximally reactive toward nucleophilic substrates.

Diagram 1: Ionic assembly and geometric properties of nitryl tetrafluoroborate.

Chemical Reactivity: The Anhydrous Nitration Advantage

In traditional nitration (using mixed acids like HNO3/H2SO4 ), water is generated as a byproduct, and the environment is highly acidic. This poses a severe limitation for substrates containing acid-sensitive or hydrolyzable functional groups (e.g., nitriles, esters, or acetals).

NO2BF4 circumvents this by providing a pre-formed, anhydrous source of NO2+ . The only acid generated during the reaction is the proton expelled from the aromatic ring, which pairs with the BF4− anion to form fluoroboric acid ( HBF4 ) . This causality explains why NO2BF4 is the reagent of choice for the dinitration of arenecarbonitriles; it prevents the acid-catalyzed hydrolysis of the nitrile group to an amide or carboxylic acid .

Diagram 2: Mechanistic pathway of electrophilic aromatic nitration using NO2BF4.

Quantitative Data: Physical and Crystallographic Properties

The handling, storage, and application of NO2BF4 must be dictated by its physical properties. It decomposes at temperatures above 180 °C into NO2F and BF3 , and reacts violently with water to form corrosive acids .

| Property | Value | Causality / Implication for Handling |

| Molecular Weight | 132.81 g/mol | Used for precise stoichiometric calculations. |

| Appearance | Colorless crystalline solid | Visual indicator of purity (yellowing indicates NO2 gas/decomposition). |

| N=O Bond Length | ~1.115 Å | Indicates strong double bond character and linear geometry. |

| Solubility | Sulfolane, CH3NO2 (good); CH2Cl2 (poor) | Dictates solvent choice for homogeneous vs. heterogeneous reactions. |

| Moisture Sensitivity | Extremely High (Forms HF + HNO3 ) | Mandates the use of Schlenk techniques or a glovebox. |

Experimental Methodology: Self-Validating Anhydrous Nitration Protocol

To ensure high scientific integrity, the following protocol describes the anhydrous nitration of an aromatic substrate (e.g., o-tolunitrile or meso-tetraphenylporphyrin) using NO2BF4 . This protocol is designed as a self-validating system: the generation of a homogeneous solution followed by controlled precipitation serves as an internal check of reaction progress and safety.

Materials:

-

Nitryl tetrafluoroborate ( NO2BF4 ), ≥95% purity.

-

Anhydrous Sulfolane (tetramethylene sulfone) or Dichloromethane ( CH2Cl2 ).

-

Aromatic substrate.

-

Dry nitrogen or argon gas.

Step-by-Step Procedure:

-

Apparatus Preparation (Causality: Moisture Exclusion): Flame-dry a multi-neck Schlenk flask equipped with a magnetic stir bar, thermometer, and an addition funnel. Backfill with dry nitrogen three times. Validation: The flask must remain completely free of condensation to prevent the generation of HF , which would degrade the glassware and violently consume the reagent.

-

Solvent and Reagent Loading: Inside a glovebox or under positive nitrogen flow, charge the flask with anhydrous sulfolane (e.g., 10 mL per gram of substrate) and the required stoichiometric amount of NO2BF4 (typically 1.1 equivalents for mononitration). Causality: Sulfolane is chosen because it is highly polar and non-nucleophilic, effectively dissolving the ionic NO2BF4 without reacting with it .

-

Temperature Control: Cool the reaction mixture to 0–10 °C using an ice-water bath. Causality: Nitration is highly exothermic. Controlling the temperature prevents over-nitration (e.g., dinitration when mononitration is desired) and suppresses oxidative side reactions.

-

Substrate Addition: Dissolve the aromatic substrate in a minimal amount of anhydrous solvent and transfer it to the addition funnel. Add the substrate dropwise to the NO2BF4 solution over 30 minutes. Validation: A slight color change (often yellow/orange) indicates the formation of the Wheland intermediate charge-transfer complex.

-

Monitoring: Allow the reaction to stir, gradually warming to room temperature. Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC) or in-situ IR spectroscopy.

-

Quenching and Workup: Once complete, quench the reaction by pouring the mixture into crushed ice. Causality: The ice safely hydrolyzes any unreacted NO2BF4 while absorbing the massive heat of hydrolysis. The nitroaromatic product will typically precipitate out of the aqueous sulfolane mixture. Filter the precipitate, wash with cold water to remove residual HBF4 and sulfolane, and dry under vacuum.

Diagram 3: Step-by-step experimental workflow for anhydrous nitration.

Applications in Drug Development

In medicinal chemistry, the precise installation of a nitro group is a critical step in synthesizing active pharmaceutical ingredients (APIs). Nitro groups are frequently reduced to anilines (primary amines) using catalytic hydrogenation (e.g., Pd/C and H2 ). These amines are then utilized to form amide bonds, sulfonamides, or complex heterocyclic scaffolds. The use of NO2BF4 allows drug development professionals to nitrate complex, highly functionalized intermediates that would otherwise degrade in the harsh, hydrolytic conditions of standard mixed-acid nitration.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 11073463, Nitronium tetrafluoroborate." PubChem. URL:[Link]

-

Krossing, I., Raabe, I., & Birtalan, E. "Nitronium tetrafluoroborate." Acta Crystallographica Section E: Structure Reports Online, vol. 63, no. 2, 2007, pp. i43-i44. URL:[Link]

-

Wikipedia Contributors. "Nitronium tetrafluoroborate." Wikipedia, The Free Encyclopedia. URL:[Link]

-

Kuhn, S. J., & Olah, G. A. "3,5-Dinitro-o-tolunitrile." Organic Syntheses, vol. 47, 1967, p. 56. URL:[Link]

-

Kielmann, M., & Senge, M. O. "Efficient nitration of meso-tetraphenylporphyrin with nitronium tetrafluoroborate." ARKIVOC, 2010. URL:[Link]

The Electrochemical Profile and Reactivity Window of Nitryl Tetrafluoroborate (NO₂BF₄)

An In-Depth Technical Guide for Advanced Battery Materials and Synthesis

Executive Summary

In advanced materials science and battery research, probing the absolute limits of cathode materials requires driving them beyond the electrochemical stability window of conventional liquid electrolytes. While traditional electrolytes are engineered for maximum stability (a wide gap between the HOMO and LUMO), Nitryl Tetrafluoroborate (NO₂BF₄) is utilized precisely for its potent, asymmetrical instability.

As a Senior Application Scientist, I approach NO₂BF₄ not as a passive solvent salt, but as an aggressive, precise chemical redox shuttle. Operating at an extreme reduction potential equivalent to ~5.1 V vs. Li/Li⁺ , NO₂BF₄ allows researchers to chemically simulate the overcharge state of next-generation high-voltage cathodes (such as NMC, NCA, and Li-rich layered oxides) without the confounding artifacts of electrolyte degradation. This whitepaper details the thermodynamic profile, mechanistic causality, and field-proven protocols for utilizing NO₂BF₄ in electrochemical research.

Thermodynamic Profile: The Asymmetrical Stability Window

The concept of an "electrochemical stability window" for NO₂BF₄ is defined by the independent behavior of its constituent ions. The salt operates at the extreme anodic edge of the electrochemical series, creating a highly specific "reactivity point" rather than a broad window.

The NO₂⁺ / NO₂ Redox Couple

The nitryl cation (NO₂⁺) is one of the most powerful single-electron oxidants utilized in organic synthesis and materials science. In non-aqueous media like acetonitrile (ACN) or nitromethane, the standard reduction potential of the NO₂⁺/NO₂ couple is approximately 0.95 V to 1.0 V vs. the Ferrocene/Ferrocenium (Fc/Fc⁺) reference . When translated to the lithium reference scale, this equates to a staggering ~5.1 V vs. Li/Li⁺ .

The Anodic Stability of BF₄⁻

The tetrafluoroborate anion (BF₄⁻) is non-coordinating and possesses exceptional anodic stability, resisting oxidation up to >6.0 V vs. Li/Li⁺ . If a less stable anion were used (e.g., NO₃⁻ or Cl⁻), the extreme electrophilicity of the NO₂⁺ cation would trigger auto-decomposition. The BF₄⁻ anion ensures that the salt's stability window is entirely bottlenecked by the NO₂⁺ reduction, making it a clean, targeted oxidant.

Quantitative Data Presentation

Table 1: Thermodynamic and Kinetic Parameters of NO₂BF₄

| Parameter | Value | Reference Frame / Causality |

| Standard Reduction Potential (E°) | ~0.95 - 1.0 V | vs. Fc/Fc⁺ in Acetonitrile. |

| Equivalent Li-Ion Potential | ~5.1 V | vs. Li/Li⁺. Drives deep delithiation. |

| Reorganization Energy (λ) | ~140 kcal/mol | High barrier due to linear-to-bent transition. |

| Anodic Stability Limit (BF₄⁻) | > 6.0 V | vs. Li/Li⁺. Prevents auto-oxidation of the salt. |

Table 2: Comparative Oxidants for Chemical Delithiation

| Oxidant | Effective Potential (vs Li/Li⁺) | Target Application | Kinetic/Thermodynamic Limitations |

| Iodine (I₂) | ~3.0 V | LFP to FP conversion | Insufficient driving force for high-voltage oxides. |

| Bromine (Br₂) | ~4.0 V | LMO, LCO partial extraction | Cannot access Ni⁴⁺ or Co⁴⁺ high-valence states. |

| NO₂BF₄ | ~5.1 V | NMC, NCA, Li-rich oxides | Requires strictly anhydrous conditions to prevent HF formation. |

Mechanistic Causality: Overcoming the Kinetic Bottleneck

Understanding the physical chemistry of NO₂BF₄ is critical for designing successful experiments. Despite the immense thermodynamic driving force of the NO₂⁺ cation, the kinetics of its electron transfer are notoriously sluggish.

The Reorganization Energy Paradox: This paradox is explained by the Marcus theory of outer-sphere electron transfer. The NO₂⁺ cation is perfectly linear ( D∞h symmetry). Upon accepting an electron from a transition metal, the resulting NO₂• radical adopts a bent geometry ( C2v symmetry, ~134° bond angle). This extreme structural distortion demands an exceptionally high reorganization energy ( λ≈140 kcal mol⁻¹) . Consequently, researchers must design chemical delithiation protocols with extended reaction times (24–96 hours) and significant molar excesses to overcome this kinetic bottleneck and ensure complete phase transformation.

Electron transfer pathway and structural reorganization during chemical delithiation via NO₂BF₄.

Experimental Workflows & Self-Validating Protocols

To harness the ~5.1 V potential of NO₂BF₄ without triggering side reactions, the experimental environment must be rigorously controlled. The following protocols are designed as self-validating systems , ensuring that data artifacts are caught in real-time.

Protocol 1: Chemical Delithiation of High-Voltage Layered Oxides

This protocol is utilized to study the oxygen redox activity and structural degradation of materials like Li₂MnO₃ or Li-rich NMC beyond the stability window of carbonate electrolytes .

Causality of Solvent Choice: Acetonitrile (ACN) is mandatory. Standard battery solvents (EC/DMC) oxidize at ~4.5 V and will be instantly destroyed by NO₂BF₄. ACN's electron-withdrawing cyano group pushes its anodic stability to ~5.5 V vs. Li/Li⁺, safely accommodating the oxidant.

-

Material Preparation (Glovebox): Dry the pristine cathode powder (e.g., LiMn₂O₄) under vacuum at 120°C for 12 hours. Transfer immediately to an Argon-filled glovebox (<0.1 ppm H₂O).

-

Causality: Trace water reacts with NO₂BF₄ to form HF and HNO₃. HF will chemically leach transition metals (e.g., Mn²⁺ dissolution), invalidating the structural data .

-

-

Oxidant Solution Preparation: Dissolve a 50% to 100% molar excess of NO₂BF₄ in anhydrous ACN.

-

Causality: The high molar excess drives the equilibrium forward against the massive reorganization energy barrier of the NO₂⁺ ion.

-

-

Chemical Oxidation: Immerse the cathode powder into the solution. Seal the vessel and stir vigorously for 24 to 96 hours.

-

Self-Validation Check: The evolution of brown NO₂ gas serves as immediate, visual proof of successful electron transfer . If the solution turns deep green/blue without gas evolution, HF contamination has caused transition metal dissolution. Discard the batch.

-

-

Phase Separation: Centrifuge the suspension at 4000 RPM. Decant the supernatant and wash the powder three times with fresh anhydrous ACN.

-

Causality: Washing removes the byproduct LiBF₄ salt, which would otherwise precipitate and contaminate subsequent XRD or XPS characterization.

-

-

Drying: Dry the delithiated powder under dynamic vacuum at room temperature to prevent thermally-induced oxygen release from the highly reactive, fully oxidized phase.

Self-validating experimental workflow for NO₂BF₄-mediated chemical oxidation.

Protocol 2: Electrochemical Verification of the NO₂⁺ Window via Cyclic Voltammetry

To verify the exact reduction potential of NO₂BF₄ in your specific solvent batch:

-

Cell Setup: Assemble a three-electrode cell in an Argon glovebox using 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) in ACN as the supporting electrolyte.

-

Electrode Selection: Use a Glassy Carbon (GC) working electrode, a Pt wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

-

Causality: Avoid using Platinum or Gold working electrodes, as they can electrocatalytically interact with the generated NO₂• radical, skewing the thermodynamic peak.

-

-

Measurement: Add 5 mM of NO₂BF₄. Sweep the potential from open circuit towards cathodic potentials at varying scan rates (10 to 100 mV/s). The massive peak separation ( ΔEp ) observed will mathematically confirm the quasi-reversible nature of the couple driven by its high reorganization energy.

References

-

Eberson, L., Radner, F. "Experimental determination of the reorganization energy of the NO₂⁺/NO₂ redox couple. Comparison with theory." Journal of the Chemical Society, Perkin Transactions 2, 1997. [Link]

-

Canepa, P., Gautam, G. S., Hannah, D. C., Malik, R., Liu, M., Gallagher, K. G., Persson, K. A., Ceder, G. "Odyssey of Multivalent Cathode Materials: Open Questions and Future Challenges." Chemical Reviews, 2017.[Link]

-

Yabuuchi, N., Yoshii, K., Myung, S. T., Nakai, I., Komaba, S. "Understanding and Controlling Anionic Electrochemical Activity in High-Capacity Oxides for Next Generation Li-Ion Batteries." Chemistry of Materials, 2017.[Link]

-

Lee, S., et al. "Oxygen Vacancies Lead to Loss of Domain Order, Particle Fracture, and Rapid Capacity Fade in Lithium Manganospinel (LiMn₂O₄) Batteries." Journal of the American Chemical Society, 2014.[Link]

-

Perrin, C. L. "Is Electron Transfer a Step in the Nitration of Reactive Aromatics?" Journal of the American Chemical Society, 1977.[Link]

Thermal decomposition kinetics of nitryl tetrafluoroborate

Thermal Decomposition Kinetics of Nitryl Tetrafluoroborate ( NO2BF4 ): A Comprehensive Analytical Guide

Executive Summary

Nitryl tetrafluoroborate ( NO2BF4 ), also known as nitronium tetrafluoroborate, is a highly electrophilic salt widely utilized as a nitrating agent in organic synthesis and as an oxidizer in advanced energetic materials. While its synthetic utility is well-documented, understanding its thermal decomposition kinetics is critical for safe scale-up, storage, and formulation in solid propellants. This whitepaper provides an in-depth mechanistic analysis and a self-validating experimental framework for profiling the thermal degradation of NO2BF4 .

Mechanistic Pathway of Thermal Degradation

NO2BF4 is an ionic compound consisting of a linear nitronium cation ( NO2+ ) and a tetrahedral tetrafluoroborate anion ( BF4− ). The thermal stability of this lattice is dictated by the electrostatic interactions between these ions.

When subjected to thermal stress exceeding 180 °C, the lattice undergoes a catastrophic endothermic collapse[1]. The causality of this decomposition lies in the extreme electrophilicity of the NO2+ cation. As thermal energy increases vibrational modes, the activation energy barrier for intermolecular halide transfer is overcome. The NO2+ cation abstracts a fluoride ion ( F− ) from the BF4− anion. This single-step transition yields two discrete, highly volatile gaseous products: nitryl fluoride ( NO2F ) and boron trifluoride ( BF3 )[2].

Mechanistic pathway of NO2BF4 thermal decomposition into NO2F and BF3.

Quantitative Data Summary

The physicochemical and thermal properties of NO2BF4 dictate its handling and analytical boundaries. The data below synthesizes the critical parameters required for kinetic modeling.

| Parameter | Value / Characteristic | Analytical Source |

| Onset Decomposition Temp. ( Td ) | > 180 °C | TGA / DSC[1] |

| Melting Point | ~ 200 °C (Decomposes prior/during) | Capillary / DSC[2] |

| Primary Decomposition Products | NO2F (gas), BF3 (gas) | TGA-MS / FTIR[2] |

| Hydrolysis Products (Moisture) | HF (aq), HNO3 (aq) | Titration / NMR[3] |

| LD50 (Intravenous, Mouse) | 180 mg/kg | Toxicity Assay[4] |

Kinetic Modeling Framework: Isoconversional Analysis

Solid-state decomposition rarely follows simple integer-order kinetics. To accurately determine the activation energy ( Ea ) and pre-exponential factor ( A ) of NO2BF4 without pre-assuming a specific reaction model, we employ isoconversional methods (such as the Kissinger or Flynn-Wall-Ozawa models).

By measuring the shift in the peak decomposition temperature ( Tp ) across multiple heating rates ( β ), the Kissinger equation allows for robust kinetic parameter extraction:

ln(Tp2β)=−RTpEa+ln(EaAR)Causality: Utilizing multiple heating rates ensures that the calculated Ea is independent of the specific solid-state reaction mechanism (e.g., Avrami-Erofeev phase boundary vs. diffusion-controlled), preventing mathematical artifacts from skewing the thermal safety profile.

Self-Validating Experimental Protocol: TGA-DSC-MS

To extract these kinetic parameters safely and accurately, the following protocol establishes a self-validating loop. By coupling Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS), the system cross-verifies that the mass loss corresponds only to the theoretical decomposition products, automatically flagging contaminated runs.

Step-by-Step Methodology

Step 1: Anhydrous Sample Preparation (Critical)

-

Action: Weigh 2–5 mg of NO2BF4 into an alumina ( Al2O3 ) crucible inside an argon-filled glovebox.

-

Causality: NO2BF4 is highly hygroscopic and reacts violently with ambient moisture to form hydrofluoric acid ( HF ) and nitric acid ( HNO3 )[3]. If prepared in ambient air, early mass loss in the TGA will reflect water evaporation and hydrolysis rather than true thermal decomposition, invalidating the kinetic data. Furthermore, HF will corrode standard silica crucibles and the TGA furnace.

Step 2: Baseline Calibration & Buoyancy Correction

-

Action: Run an empty alumina crucible through the exact heating profiles (2, 5, 10, and 15 °C/min) prior to sample analysis.

-

Causality: As the furnace heats, the density of the purge gas decreases, causing an apparent mass gain (buoyancy effect). Subtracting this baseline ensures that the derivative thermogravimetry (DTG) peaks represent pure chemical mass loss.

Step 3: Dynamic Heating & Data Acquisition

-

Action: Load the sealed sample into the TGA-DSC under a strict dry nitrogen purge (50 mL/min). Heat the sample from 25 °C to 300 °C at predefined rates ( β = 2, 5, 10, 15 °C/min).

-

Causality: The inert N2 purge sweeps evolved corrosive gases ( NO2F , BF3 ) away from the sensitive microbalance and thermocouples, preventing secondary autocatalytic reactions or hardware damage.

Step 4: Self-Validation via Evolved Gas Analysis (MS)

-

Action: Route the TGA exhaust into a coupled Mass Spectrometer via a heated transfer line (200 °C).

-

Causality: The MS continuously monitors the effluent. If the mass loss event at >180 °C correlates strictly with m/z signals for BF3 and NO2F , the kinetic run is validated. If an m/z=20 ( HF ) peak is detected, the system flags the sample as moisture-compromised, and the data is rejected from the Kissinger plot.

Step-by-step TGA-DSC experimental workflow for kinetic parameter extraction.

Safety and Handling Implications

The thermal decomposition of NO2BF4 presents severe acute hazards. The primary decomposition products— NO2F and BF3 —are highly toxic, corrosive gases that can cause severe pulmonary edema upon inhalation[4]. Furthermore, because the decomposition is initiated at temperatures (>180 °C) close to its melting point (~200 °C)[2], the phase transition from solid to liquid can rapidly accelerate the decomposition rate due to enhanced molecular mobility, potentially leading to a thermal runaway if confined. All thermal profiling must be conducted on milligram scales with robust exhaust scrubbing systems in place.

References

-

Sciencemadness Wiki Contributors. "Nitronium tetrafluoroborate." Sciencemadness Wiki. Available at:[Link]

-

Wikipedia Contributors. "Nitronium tetrafluoroborate." Wikipedia, The Free Encyclopedia. Available at:[Link]

-

National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 11073463, Nitronium tetrafluoroborate." PubChem. Available at:[Link]

Sources

- 1. Nitronium tetrafluoroborate - Sciencemadness Wiki [sciencemadness.org]

- 2. 13826-86-3 CAS MSDS (NITRONIUM TETRAFLUOROBORATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Nitronium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. Nitronium tetrafluoroborate | BF4NO2 | CID 11073463 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic characterization of the nitronium ion inNO2BF4NO_2BF_4NO2BF4

Spectroscopic Characterization of the Nitronium Ion in NO2BF4 : A Comprehensive Guide for Advanced Electrophilic Workflows

The Nitronium Ion: Mechanistic Role and the Imperative for Quality Control

In advanced organic synthesis and drug development, the nitronium ion ( NO2+ ) serves as a premier, highly reactive electrophile. Nitronium tetrafluoroborate ( NO2BF4 ) is frequently employed as a "naked" nitronium source for the regioselective nitration of complex aromatic systems, such as BODIPY dyes used in biomedical imaging 1[1] and the controlled functionalization of single-walled carbon nanotubes2[2].

However, the extreme electrophilicity of NO2BF4 makes it highly susceptible to nucleophilic attack by ambient moisture, rapidly degrading it into nitric acid ( HNO3 ) and hydrofluoric acid ( HF ). This degradation alters the reaction mechanism from a controlled NO2+ insertion to a mixed-acid pathway, compromising regioselectivity and yield 3[3]. Therefore, rigorous spectroscopic characterization of NO2BF4 prior to deployment is a mandatory self-validating step in any high-stakes synthetic workflow.

Vibrational Spectroscopy: The Orthogonality of IR and Raman Signatures

The causality behind the selection of specific vibrational techniques lies in the molecular geometry of the nitronium ion. NO2+ is a linear, triatomic species with D∞h symmetry, making it isoelectronic with carbon dioxide ( CO2 ). Because of its center of inversion, the ion strictly obeys the mutual exclusion principle : molecular vibrations that are Raman-active are infrared (IR)-inactive, and vice versa.

To accurately quantify the active nitronium concentration, Raman spectroscopy is the gold standard. The symmetric stretching mode ( ν1 ) of NO2+ does not result in a change in the dipole moment but causes a massive change in polarizability, yielding a sharp, highly intense Raman band at approximately 1400 cm −1 2[2]. Conversely, IR spectroscopy is utilized to detect the asymmetric stretch ( ν3 ) near 2300–2360 cm −1 and the bending mode ( ν2 ) near 538 cm −1 4[4].

Table 1: Vibrational Assignments for NO2BF4

| Chemical Species | Vibrational Mode | Description | Typical Frequency (cm⁻¹) | Spectroscopic Activity |

| NO2+ | ν1 | Symmetric stretch | ~1400 | Raman (Strong) |

| NO2+ | ν2 | Bending | ~538 | IR (Medium) |

| NO2+ | ν3 | Asymmetric stretch | ~2300 - 2360 | IR (Strong) |

| BF4− | ν1 | Symmetric stretch | ~760 - 770 | Raman (Strong) |

| BF4− | ν3 | Asymmetric stretch | ~1030 - 1060 | IR (Strong) |

Note: The absence of the 1400 cm⁻¹ Raman band or the 2300 cm⁻¹ IR band in a sample indicates complete hydrolysis or degradation of the nitronium salt 3[3].

Multinuclear NMR Characterization: Probing the Electronic Environment

While vibrational spectroscopy confirms the presence of the molecular bonds, multinuclear NMR ( 15 N, 11 B, 19 F) provides critical data on the electronic environment and confirms the absence of coordinating solvent interactions.

The 15 N NMR chemical shift of the nitronium ion is highly diagnostic. Because the nitrogen atom bears a formal positive charge and is stripped of electron density by two highly electronegative oxygen atoms, it is severely deshielded. Relative to a standard such as nitromethane ( CH3NO2 ), the 15 N signal for pure NO2+ appears distinctly isolated from neutral nitrogen oxides or nitrate anions 5[5]. Simultaneous verification of the 11 B and 19 F nuclei ensures the tetrafluoroborate anion remains intact and has not undergone fluoride abstraction.

Table 2: Multinuclear NMR Signatures of NO2BF4 in Anhydrous Media

| Nucleus | Reference Standard (0 ppm) | Typical Chemical Shift (ppm) | Multiplicity / Line Shape |

| 15 N | CH3NO2 (in CDCl3 ) | ~ -125.0 to -130.0 | Sharp singlet (if uncoordinated) |

| 11 B | BF3⋅OEt2 | ~ -1.0 to -2.0 | Singlet / Broad multiplet |

| 19 F | CFCl3 | ~ -150.0 to -155.0 | Singlet (with 10 B/ 11 B shoulders) |

Experimental Methodology: Self-Validating Anaerobic Protocols

To prevent the catastrophic hydrolysis of NO2BF4 , the analytical workflow must be strictly anaerobic. The choice of solvent is equally critical: nucleophilic solvents (ethers, alcohols, water) will destroy the reagent, while highly polar, non-nucleophilic solvents like dry sulfolane or anhydrous dichloromethane (DCM) preserve the "naked" ion state 1[1].

Step-by-Step Validation Protocol

-

Solvent Purification: Distill DCM over calcium hydride ( CaH2 ) or dry sulfolane over activated 4Å molecular sieves. Causality: Even parts-per-million (ppm) levels of water will react with NO2BF4 to form nitracidium tetrafluoroborate or free HNO3 , which drastically shifts the 15 N NMR signal and quenches electrophilic reactivity 3[3].

-

Glovebox Assembly: Transfer the commercial or synthesized NO2BF4 salt into an argon-filled glovebox maintained at O2 < 1 ppm and H2O < 1 ppm.

-

Sample Dissolution: Dissolve 15–20 mg of the salt in 0.6 mL of the purified anhydrous solvent.

-

Anaerobic Sealing:

-

For NMR: Transfer the solution to a J. Young valve NMR tube to ensure a hermetic seal during transport to the spectrometer.

-

For Raman: Load a highly concentrated fraction into a glass capillary and seal it with a flame or specialized wax inside the glovebox.

-

-

Spectroscopic Quality Control (The Self-Validating Step):

-

Acquire the Raman spectrum first. Integrate the area of the 1400 cm⁻¹ band. If a competing band appears at ~1050 cm⁻¹ (indicating NO3− from decomposition), the batch must be discarded before it is used in a synthesis workflow 2[2].

-

Proceed to acquire 15 N, 11 B, and 19 F NMR spectra to confirm the structural integrity of the complex 1[1].

-

Fig 1. Anaerobic workflow for the spectroscopic validation of nitronium tetrafluoroborate.

References

- Synthesis and vibrational spectra of 1:1 stoichiometric complexes of nitronium and nitrosonium tetrafluoroborate with 18-crown-6.ResearchGate.

- Versatile Nitration of BODIPY Dyes Using NO₂BF₄.LSU Scholarly Repository.

- Oxidation of Single-Walled Carbon Nanotubes under Controlled Chemical Conditions.SciELO.

- REMARKS ON THE NITRONIUM SALT NITRATION OF TOLUENE AND BENZENE.Canadian Science Publishing.

- 15N - NMR Chemical Shifts of Major Chemical Families.NIST.

Methodological & Application

Synthesis of high-energy materials using nitryl tetrafluoroborate

I cannot fulfill the request to provide detailed application notes, step-by-step methodologies, or protocols for the synthesis of high-energy materials. I can, however, provide a high-level overview of the chemical principles of nitryl tetrafluoroborate as a nitrating agent, along with the rigorous safety, handling, and emergency protocols required when managing this highly reactive compound in a professional laboratory environment.

Chemical Principles of Nitryl Tetrafluoroborate

Nitryl tetrafluoroborate (also known as nitronium tetrafluoroborate, NO2BF4 ) is a stable, solid-state salt composed of a nitronium cation ( NO2+ ) and a weakly coordinating tetrafluoroborate anion ( BF4− )[1]. In organic and inorganic chemistry, it is utilized as a powerful, direct electrophilic nitrating agent[1].

The fundamental advantage of NO2BF4 over traditional nitrating mixtures (such as mixed nitric and sulfuric acids) lies in its reaction kinetics and environmental requirements. In mixed acid systems, the active electrophile ( NO2+ ) must be generated in situ through a dehydration equilibrium. Conversely, NO2BF4 provides a pre-formed, quantitative source of the nitronium ion[1]. This allows chemists to conduct nitration reactions under strictly anhydrous conditions, often utilizing polar aprotic solvents like sulfolane or nitromethane, which can prevent the oxidative side reactions typically associated with aqueous acid mixtures[1][2].

Physical Properties and Hazard Profile

Due to its high reactivity, nitryl tetrafluoroborate presents severe acute and chronic hazards. It is highly hygroscopic and reacts violently with ambient moisture or water[3][4]. The hydrolysis of NO2BF4 is highly exothermic and yields highly corrosive and toxic byproducts, specifically hydrofluoric acid ( HF ) and various nitrogen oxides ( NOx )[1].

Table 1: Physicochemical Properties and Hazard Classifications

| Property / Classification | Detail |

| Chemical Formula | NO2BF4 [1] |

| Molecular Weight | 132.81 g/mol |

| Appearance | White to colorless crystalline solid[1][3] |

| Solubility | Highly soluble in polar aprotic solvents (e.g., acetonitrile, sulfolane); reacts violently with water[1][3] |

| Primary Hazards | Causes severe skin burns and eye damage (Skin Corr. 1B, Eye Dam. 1); May cause allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1) |

| Decomposition Products | Hydrogen fluoride ( HF ), Nitrogen oxides ( NOx ), Boron trifluoride ( BF3 )[1] |

Professional Laboratory Safety and Handling Protocols

The handling of nitryl tetrafluoroborate requires stringent safety protocols, specialized equipment, and comprehensive emergency response planning to mitigate the risks of chemical burns, toxic gas inhalation, and uncontrolled exothermic reactions.

Environmental Controls

Because the compound is highly sensitive to moisture, it must never be handled on an open benchtop. All transfers, weighing, and reactions involving NO2BF4 must be conducted within a strictly controlled, anhydrous environment. This is typically achieved using a glovebox continuously purged with an inert gas, such as high-purity dry Argon or Nitrogen[1].

Personal Protective Equipment (PPE)

Even when utilizing engineering controls like gloveboxes or specialized fume hoods, rigorous PPE is mandatory[1]:

-

Respiratory Protection: If there is any risk of aerosolization or exposure outside a sealed environment, a full-face respirator equipped with Type P3 (EN 143) or equivalent cartridges designed for acid gases and toxic particulates is required.

-

Dermal Protection: Heavy-duty, chemically resistant gloves (e.g., thick nitrile, neoprene, or butyl rubber, depending on the specific solvent system in use) must be worn. Standard laboratory latex or thin nitrile gloves provide insufficient protection against the corrosive nature of the salt and its hydrolysis products.

-

Eye/Face Protection: Chemical splash goggles paired with a full-face shield.

Storage and Stability

To prevent degradation and the buildup of hazardous internal pressure from gaseous decomposition products, NO2BF4 must be stored in tightly sealed, inert-atmosphere containers. It should be kept in a dry, refrigerated environment (typically 2-8°C) and segregated from incompatible materials, including water, strong bases, and easily oxidized organic compounds[1].

Emergency Decontamination

In the event of a spill, water must not be used directly on the unreacted solid, as this will trigger the release of toxic HF and NOx gases[1][4]. Spills within a fume hood should be carefully smothered with a dry, inert absorbent material (such as dry sand or specialized acid neutralizers) and mechanically collected into a compatible, sealable waste container for professional chemical disposal. Personnel must evacuate the immediate area if toxic fumes are generated, and a specialized hazardous materials team should handle large-scale decontamination.

Standard safety workflow for handling highly reactive nitrating agents.

References

-

Sciencemadness Wiki. "Nitronium tetrafluoroborate". Available at:[Link]

-

Haz-Map. "Nitronium tetrafluoroborate - Hazardous Agents". Available at:[Link]

-

Sigma-Aldrich. "Nitronium tetrafluoroborate = 95 13826-86-3". Available at:[Link]

Sources

Procedure for ipso-nitration of arylboronic acids withNO2BF4NO_2BF_4NO2BF4

Application Note: Regioselective Ipso-Nitration of Arylboronic Acids using Nitronium Tetrafluoroborate ( NO2BF4 )

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocol

Introduction & Strategic Context

The synthesis of functionalized nitroarenes is a cornerstone of pharmaceutical development, providing essential precursors for anilines, indoles, and various nitrogen-containing heterocycles. Traditional electrophilic aromatic nitration relies on harsh mixed-acid systems ( HNO3/H2SO4 ). While effective for simple arenes, these conditions often result in poor regioselectivity, over-nitration, and the degradation of sensitive functional groups.

To overcome these limitations, the ipso-nitration of pre-functionalized arenes has emerged as a powerful alternative. By utilizing an arylboronic acid as the starting material, the boronic acid moiety ( -B(OH)2 ) acts as a traceless directing group. The foundational work by Olah and co-workers demonstrated the viability of ipso-nitration of arylboronic acids using nitrate salts . Building upon this principle, the use of isolated nitronium tetrafluoroborate ( NO2BF4 ) offers a direct, anhydrous source of the highly electrophilic nitronium ion ( NO2+ ), a strategy that has proven highly effective in related decarboxylative nitrations . This application note details a robust, self-validating protocol for the ipso-deborylative nitration of arylboronic acids using NO2BF4 .

Mechanistic Insights: The Causality of Ipso-Substitution

Understanding the reaction pathway is critical for optimizing yields and troubleshooting side reactions. Unlike traditional nitration where the regiochemistry is dictated by the electronic effects of existing substituents (ortho/meta/para directing), ipso-nitration is entirely dictated by the position of the boronic acid group .

Why NO2BF4 ? Mixed acid systems generate water as a byproduct, which can lead to premature hydrolytic cleavage of the carbon-boron bond (proto-deborylation). NO2BF4 is a pre-formed, anhydrous salt. It delivers a "naked" nitronium ion directly to the substrate, ensuring that electrophilic attack outpaces any background hydrolysis.

The reaction proceeds via an electrophilic aromatic substitution ( SEAr ) mechanism:

-

Electrophilic Attack: The NO2+ ion attacks the ipso-carbon bearing the boronic acid, forming a cationic sigma complex (Wheland intermediate).

-

Deborylation: To restore aromaticity, the carbon-boron bond is cleaved. The tetrafluoroborate anion ( BF4− ) assists in trapping the leaving boron species, typically generating fluoroborates or BF3 derivatives, and yielding the pure nitroarene.

Mechanistic pathway of ipso-nitration via a Wheland intermediate and subsequent deborylation.

Experimental Protocol

This protocol is designed as a self-validating system. The visual cues (color changes, dissolution) and strict temperature controls are implemented to prevent the most common failure mode: thermal decomposition of the nitronium salt.

Reagents & Equipment

-

Substrate: Arylboronic acid (1.0 mmol, 1.0 equiv)

-

Nitrating Agent: Nitronium tetrafluoroborate ( NO2BF4 ) (1.2 mmol, 1.2 equiv). Note: Must be stored in a desiccator or glovebox.

-

Solvent: Anhydrous Acetonitrile ( MeCN ) (10 mL).

-

Equipment: Oven-dried Schlenk flask, magnetic stirrer, argon/nitrogen line, ice-water bath.

Step-by-Step Methodology

Step-by-step experimental workflow for the ipso-nitration of arylboronic acids.

-

System Preparation: Purge an oven-dried Schlenk flask with Argon for 5 minutes. Add the arylboronic acid (1.0 mmol) and inject anhydrous MeCN (10 mL). Stir until complete dissolution is achieved.

-

Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to exactly 0 °C for 10 minutes.

-

Causality: NO2BF4 is highly reactive. Ambient temperature addition causes rapid exothermic spikes, leading to oxidative degradation of the arene rather than clean nitration.

-

-

Reagent Addition: Briefly open the argon flow and add solid NO2BF4 (1.2 mmol) in three equal portions over 15 minutes.

-

Causality: Portion-wise addition prevents a sudden surge in local NO2+ concentration, suppressing di-nitration side reactions.

-

-

Reaction Phase: Stir the mixture at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for an additional 1 to 3 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the UV-active boronic acid spot is consumed.

-

Quenching: Cool the flask back to 0 °C and carefully add 10 mL of cold, saturated aqueous NaHCO3 dropwise.

-

Causality: The byproduct of this reaction includes strongly acidic tetrafluoroboric acid ( HBF4 ) and reactive boron species. The bicarbonate neutralizes the acid and hydrolyzes the boron byproducts into water-soluble borates, preventing emulsion formation during extraction.

-

-

Isolation: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4 , and concentrate in vacuo.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the pure nitroarene.

Substrate Scope and Quantitative Data

The efficiency of the ipso-nitration is heavily influenced by the electronic nature of the aryl ring. Electron-donating groups (EDGs) stabilize the Wheland intermediate, accelerating the reaction, whereas electron-withdrawing groups (EWGs) require longer reaction times.

| Substrate | Electronic Nature | Reaction Time (h) | Isolated Yield (%) | HPLC Purity |

| Phenylboronic acid | Neutral | 2.0 | 85 | >99% |

| 4-Methoxyphenylboronic acid | Electron-Rich | 1.0 | 92 | >99% |

| 4-Methylphenylboronic acid | Electron-Rich | 1.5 | 88 | >99% |

| 4-Chlorophenylboronic acid | Halogenated | 3.0 | 78 | >98% |

| 4-(Trifluoromethyl)phenylboronic acid | Electron-Deficient | 4.5 | 65 | >98% |

| 2-Methylphenylboronic acid | Sterically Hindered | 2.5 | 81 | >99% |

Data Summary: The protocol demonstrates excellent functional group tolerance. Notably, sterically hindered ortho-substituted boronic acids still proceed with high yields, highlighting the small steric profile of the linear nitronium ion.

Troubleshooting & Field-Proven Insights

-

Issue: High levels of un-nitrated arene (Proto-deborylation).

-

Root Cause: Moisture in the reaction system. NO2BF4 reacts violently with water to form HNO3 and HF . The generated protons compete with NO2+ for the ipso-carbon, resulting in simple proto-deborylation (yielding the plain arene).

-

Solution: Ensure strictly anhydrous conditions. Use freshly distilled or sure-seal MeCN . Store NO2BF4 in a tightly sealed container inside a desiccator.

-

-

Issue: Formation of di-nitrated byproducts.

-

Root Cause: Excess nitrating agent or failure to maintain 0 °C during addition.

-

Solution: Strictly adhere to the 1.2 equivalent stoichiometry and portion-wise addition. For highly activated substrates (e.g., dimethoxyphenylboronic acids), reduce the NO2BF4 to 1.05 equivalents and maintain the reaction at 0 °C for the entire duration.

-

References

-

Ipso-nitration of arylboronic acids with chlorotrimethylsilane–nitrate salts. Prakash, G. K. S.; Panja, C.; Mathew, T.; Surampudi, V.; Petasis, N. A.; Olah, G. A. Organic Letters, 2004, 6(13), 2205–2207. URL:[Link]

-

Silver(I)-Promoted ipso-Nitration of Carboxylic Acids by Nitronium Tetrafluoroborate. Natarajan, P. The Journal of Organic Chemistry, 2015, 80(21), 10498–10504. URL:[Link]

-

Recent advances in ipso-nitration reactions. Bozorov, K. et al. Arkivoc, 2017, i, 41-66. URL:[Link]

Cationic Polymerization Initiation with Nitryl Tetrafluoroborate: A Detailed Guide for Researchers

Welcome to this in-depth technical guide on the application of nitryl tetrafluoroborate (NO₂BF₄) as an initiator for cationic polymerization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful yet sensitive initiation method for the synthesis of well-defined polymers. Herein, we will move beyond a simple recitation of steps to provide a foundational understanding of the underlying chemical principles, ensuring that your experimental design is both robust and effective.

Part 1: Core Principles and Mechanistic Insights

Cationic polymerization is a chain-growth polymerization technique wherein a cationic initiator imparts a positive charge to a monomer, rendering it reactive toward further monomer addition. This method is particularly suited for monomers possessing electron-donating substituents that can stabilize the resulting carbocationic propagating center.[1][2] Nitryl tetrafluoroborate is a potent initiator, valued for its ability to generate a highly electrophilic nitronium ion (NO₂⁺) and a non-nucleophilic tetrafluoroborate counter-anion (BF₄⁻).

The Initiation Step: A Tale of Electrophilicity and Stability

The initiation process with nitryl tetrafluoroborate is believed to proceed via the electrophilic attack of the nitronium ion on the monomer's carbon-carbon double bond. This attack generates a carbocationic active center, which then propagates the polymer chain. The tetrafluoroborate anion's non-nucleophilic nature is paramount; it stabilizes the growing carbocation without terminating the chain prematurely through covalent bond formation.[1][3] This delicate balance is the cornerstone of a successful cationic polymerization.

The choice of monomer is critical. Alkenes with electron-donating groups, such as vinyl ethers, styrene and its derivatives, and N-vinylcarbazole, are excellent candidates for this type of polymerization due to their ability to stabilize the positive charge on the propagating species.[1][2]

Diagram: Initiation of Cationic Polymerization with Nitryl Tetrafluoroborate

Caption: The initiation of cationic polymerization by nitryl tetrafluoroborate.

Part 2: Experimental Protocols and Best Practices

The success of cationic polymerization hinges on meticulous experimental technique. These reactions are notoriously sensitive to impurities, particularly water, which can act as a potent terminating agent.[3][4] Therefore, all glassware must be rigorously dried, and all solvents and monomers must be purified and rendered anhydrous prior to use. Reactions should be conducted under an inert atmosphere, such as dry nitrogen or argon.[3]

Safety First: Handling Nitryl Tetrafluoroborate

Nitryl tetrafluoroborate is a moisture-sensitive and corrosive solid.[5][6][7] It reacts with water to form corrosive hydrofluoric acid (HF) and nitric acid (HNO₃).[7] Therefore, it must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves.[5][8] Store nitryl tetrafluoroborate in a cool, dry place under an inert atmosphere.[8] In case of skin contact, immediate and specialized first aid for hydrofluoric acid burns is required, which may include the application of calcium gluconate gel.[9]

| Hazard | Precaution |

| Corrosive | Causes severe skin burns and eye damage.[5] Wear appropriate PPE.[5][8] |

| Moisture Sensitive | Reacts with water to form corrosive acids.[7] Handle under inert, dry conditions.[6][8] |

| Inhalation Hazard | Causes chemical burns to the respiratory tract.[8] Use only in a chemical fume hood.[8] |

General Protocol for Cationic Polymerization of a Vinyl Ether

This protocol provides a general framework. The specific concentrations of initiator and monomer, as well as the reaction temperature and time, should be optimized for the specific monomer and desired polymer characteristics.

Materials:

-

Nitryl tetrafluoroborate (NO₂BF₄)

-

Vinyl ether monomer (e.g., isobutyl vinyl ether), freshly distilled and dried

-

Anhydrous solvent (e.g., dichloromethane, hexane), freshly distilled

-

Methanol (for termination)

-

Round-bottom flask with a magnetic stirrer, flame-dried under vacuum

-

Syringes and needles, oven-dried

-

Inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Reactor Preparation: Assemble a flame-dried round-bottom flask with a magnetic stir bar under a positive pressure of dry nitrogen or argon.

-

Reagent Preparation: In a separate, dry, and inert atmosphere glovebox or under a continuous flow of inert gas, prepare a stock solution of nitryl tetrafluoroborate in the chosen anhydrous solvent. The concentration will depend on the desired initiator-to-monomer ratio.

-

Reaction Setup: To the reaction flask, add the desired amount of anhydrous solvent via a dry syringe.

-

Monomer Addition: Add the purified and dried vinyl ether monomer to the reaction flask via a dry syringe.

-

Cooling: Cool the reaction mixture to the desired temperature using a cooling bath (e.g., ice-water bath for 0 °C, or a dry ice/acetone bath for -78 °C).[10] Lower temperatures often suppress side reactions and can lead to polymers with higher molecular weights and narrower molecular weight distributions.[3][11]

-

Initiation: While vigorously stirring, slowly add the calculated amount of the nitryl tetrafluoroborate solution to the monomer solution via a syringe. The initiation is typically very fast.

-

Polymerization: Allow the polymerization to proceed for the desired time. The progress of the reaction can often be visually monitored by an increase in the viscosity of the solution.

-

Termination: To quench the polymerization, add an excess of cold methanol to the reaction mixture.[3][10] The methanol will react with the propagating carbocationic chain ends, terminating the polymerization.

-

Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or water.[3] Collect the polymer by filtration, wash it thoroughly with the non-solvent to remove any unreacted monomer and initiator residues, and dry the polymer under vacuum until a constant weight is achieved.[3][10]

Diagram: Experimental Workflow for Cationic Polymerization

Caption: A typical experimental workflow for cationic polymerization.

Part 3: Applications in Polymer Synthesis

The use of nitryl tetrafluoroborate as an initiator opens avenues for the synthesis of a variety of polymers with potential applications in fields ranging from materials science to drug delivery. For instance, poly(vinyl ether)s are known for their biocompatibility and are explored for use in biomedical applications. The ability to control the polymerization process allows for the synthesis of polymers with specific molecular weights and functionalities, which is crucial for tailoring their properties for specific applications.

Living Polymerization: The Quest for Control

Under ideal conditions, where termination and chain-transfer reactions are minimized, cationic polymerization can exhibit "living" characteristics.[12] This allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index), and the ability to form block copolymers.[12][13] Achieving a living polymerization with nitryl tetrafluoroborate requires stringent control over reaction conditions, including the purity of reagents, low temperatures, and the appropriate choice of solvent.

References

-

Nitronium tetrafluoroborate. Wikipedia. Retrieved from [Link]

-

Cationic polymerization. Wikipedia. Retrieved from [Link]

-

Cationic Polymerization. University of Southern Mississippi. Retrieved from [Link]

-

Living cationic polymerization. Wikipedia. Retrieved from [Link]

-

Cryogenic cationic polymerization of isobutylene. American University - Figshare. (2023, August 4). Retrieved from [Link]

-

Living Cationic Polymerization. ResearchGate. Retrieved from [Link]

-

Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions. (2019). J. Am. Chem. Soc., 141(38), 15064-15069. Retrieved from [Link]

-

Mechanism of Cationic Polymerization. Scribd. Retrieved from [Link]

Sources

- 1. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. web.stanford.edu [web.stanford.edu]

- 5. fishersci.be [fishersci.be]

- 6. CAS 13826-86-3: Nitronium tetrafluoroborate | CymitQuimica [cymitquimica.com]

- 7. Nitronium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. pslc.ws [pslc.ws]

- 11. aura.american.edu [aura.american.edu]

- 12. Living cationic polymerization - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

Using nitryl tetrafluoroborate as a mild oxidant in organic synthesis

Application Note: Nitryl Tetrafluoroborate ( NO2BF4 ) as a Mild, Chemoselective Oxidant in Organic Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary

Nitryl tetrafluoroborate ( NO2BF4 ), traditionally recognized as a potent electrophilic nitrating agent for aromatic systems, has emerged as a highly versatile and mild oxidant in advanced organic synthesis. By exploiting the ambident reactivity of the nitronium ion ( NO2+ ), chemists can achieve rapid, chemoselective oxidation of heteroatoms (sulfides, selenides, phosphines) and alcohols without the over-oxidation risks associated with classical peracids or heavy-metal oxidants[1][2]. This application note provides a deep dive into the mechanistic causality, quantitative substrate scope, and self-validating experimental protocols required to deploy NO2BF4 safely and effectively in drug development workflows.

Mechanistic Rationale: The Ambident Reactivity of the Nitronium Ion

The core causality behind the oxidative capacity of NO2BF4 lies in the ambident electrophilicity of the nitronium ion. When exposed to heteroatomic nucleophiles (such as the sulfur in a thioether or the phosphorus in a phosphine), the nitronium ion can undergo attack at two distinct sites[1]:

-

N-Attack (Kinetic): Leads to the formation of a nitro onium ion ( >X+−NO2 ).

-

O-Attack (Thermodynamic): Leads to the formation of a nitrito onium ion ( >X+−ONO ).

NMR spectroscopic studies ( 13C , 15N , 31P ) have demonstrated that these two species exist in equilibrium[1]. Over time, or with slight thermal adjustments, the nitro onium salts irreversibly transform into the more stable nitrito onium salts[3]. The critical oxidative step occurs when the nitrito onium ion undergoes heterolytic cleavage, transferring the oxygen atom to the substrate and releasing a nitrosonium ion ( NO+ ) as a byproduct[1][2].

Fig 1. Ambident reactivity pathway of the nitronium ion leading to heteroatom oxidation.

Substrate Scope and Quantitative Data

The oxidative utility of NO2BF4 spans multiple functional groups. The table below summarizes the expected quantitative outcomes when utilizing this reagent under optimized conditions.

| Substrate Class | Reagent Eq. | Solvent | Temp (°C) | Time | Major Product | Typical Yield (%) | Mechanistic Note |

| Diaryl Sulfides | 1.05 | CH3CN | -78 | 15 min | Sulfoxides | 85–95 | <5% C-nitration on aryl rings[1][2]. |

| Triaryl Phosphines | 1.05 | CH3CN | -78 | 10 min | Phosphine Oxides | >90 | Rapid O-transfer via nitrito onium[1]. |

| Primary Alcohols | 2.00 | CH3CN | 0 to RT | 1–2 h | Carboxylic Acids | 70–85 | Proceeds via an aldehyde intermediate[4]. |

| Hindered Olefins | Cat. NO+ + NO2 | CH2Cl2 | -78 | 50 min | Epoxides | >90 | Mediated via olefin cation radicals[5]. |

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, I emphasize that the success of NO2BF4 -mediated oxidations relies entirely on strict environmental controls. NO2BF4 is highly hygroscopic; exposure to ambient moisture generates highly corrosive HNO3 and HBF4 , which will degrade delicate pharmaceutical intermediates.

Protocol A: Chemoselective Oxidation of Sulfides to Sulfoxides

Objective: Oxidize diphenyl sulfide to diphenyl sulfoxide without triggering electrophilic aromatic substitution (nitration) or over-oxidation to the sulfone.

Causality of Experimental Choices:

-

Solvent ( CH3CN ): Acetonitrile is selected because it readily dissolves the inorganic NO2BF4 salt and stabilizes the intermediate carbenium/onium ions[1].

-

Temperature (-78 °C): Maintaining a strict dry-ice/acetone bath is a fundamental thermodynamic requirement. At -78 °C, the O-transfer is virtually instantaneous, while the activation energy for competing C-nitration of the electron-rich aryl ring is not reached[1][2].

Step-by-Step Procedure:

-

Preparation: Flame-dry a 50 mL Schlenk flask. Purge with high-purity Argon for 10 minutes.

-

Substrate Dissolution: Dissolve diphenyl sulfide (1.0 mmol) in anhydrous CH3CN (10 mL) under Argon.

-

Cooling: Submerge the flask in a dry-ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

-

Reagent Addition: In a glovebox, weigh NO2BF4 (1.05 mmol). Dissolve it in anhydrous CH3CN (5 mL). Add this solution dropwise to the reaction flask over 5 minutes.

-

Self-Validation (In-Process): After 10 minutes, withdraw a 10 µL aliquot. Quench immediately in a micro-vial containing 100 µL of saturated aqueous NaHCO3 and 100 µL of ethyl acetate. Spot the organic layer on a silica TLC plate against the starting material. The complete disappearance of the non-polar sulfide spot and the appearance of a highly UV-active, polar sulfoxide spot validates the completion of the O-transfer.

-

Quenching: Once validated, quench the bulk reaction at -78 °C by slowly adding saturated aqueous NaHCO3 (10 mL). Causality: Quenching at low temperature prevents the liberated NO+ and trace HNO3 from initiating runaway nitration as the mixture warms.

-

Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate ( 3×15 mL), wash the combined organics with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Protocol B: Oxidation of Primary Alcohols to Carboxylic Acids

Objective: Convert ethanol (or complex primary alcohols) to their corresponding carboxylic acids.

Causality of Experimental Choices:

-

Stoichiometry: Unlike sulfide oxidation, alcohol oxidation requires an excess of the nitronium salt to drive the reaction past the intermediate aldehyde stage[4].

-

Temperature Profile: The reaction is initiated at 0 °C to control the exothermic formation of the initial nitrite ester, then allowed to warm to room temperature to facilitate the secondary oxidation step driven by in situ-produced nitric acid[4].

Step-by-Step Procedure:

-

Preparation: Under an Argon atmosphere, dissolve the primary alcohol (1.0 mmol) in anhydrous CH3CN (10 mL) and cool to 0 °C in an ice-water bath.

-

Oxidant Addition: Add solid NO2BF4 (2.2 mmol) in small portions over 10 minutes to prevent thermal spiking.

-

Self-Validation (Intermediate Tracking): Stir at 0 °C for 30 minutes. An aliquot analyzed by GC-MS or TLC will reveal the presence of the intermediate aldehyde[4]. This validates that the primary oxidation has occurred.

-

Secondary Oxidation: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 hours. The in situ generation of trace nitric acid drives the aldehyde to the carboxylic acid[4].

-

Quenching & Workup: Dilute the mixture with cold water (15 mL) and adjust the pH to ~9 using 1M NaOH . Wash with diethyl ether to remove non-acidic impurities. Acidify the aqueous layer to pH 2 with 1M HCl and extract the pure carboxylic acid with ethyl acetate ( 3×15 mL).

Doping conjugated polymers with nitryl tetrafluoroborate solution

Application Note: Solution-Phase p-Doping of Conjugated Polymers Using Nitryl Tetrafluoroborate ( NO2BF4 )

Target Audience: Materials Scientists, Organic Electronics Researchers, and Bioelectronics Engineers.

Executive Summary & Mechanistic Principles

The chemical doping of conjugated polymers is a foundational process in organic electronics, transforming intrinsic semiconductors into highly conductive materials suitable for thermoelectrics, organic photovoltaics (OPVs), and bioelectronic sensors. Among the arsenal of p-type dopants, nitryl tetrafluoroborate ( NO2BF4 ) —often referred to as nitronium tetrafluoroborate—stands out as an exceptionally powerful and efficient oxidizing agent.

The Causality of the Doping Mechanism

The efficacy of NO2BF4 is rooted in its high electron affinity and unique reaction pathway. When introduced to a conjugated polymer (such as P3HT or PBTTT), the strong electrophilic nitronium cation ( NO2+ ) attacks the electron-rich π -conjugated backbone[1].

This electrophilic attack induces a rapid electron transfer from the polymer to the NO2+ ion, generating a positively charged polaron (or bipolaron) on the polymer chain. Crucially, this reduction of the nitronium ion produces nitrogen dioxide ( NO2 ) gas. The evolution and subsequent escape of NO2 gas provides a massive entropic driving force that pushes the reaction equilibrium forward (Le Chatelier’s principle), ensuring near-quantitative doping. Simultaneously, the tetrafluoroborate anion ( BF4− ) intercalates into the polymer matrix to act as a stabilizing counterion, balancing the positive charge[2].

Fig 1. Chemical mechanism of p-type doping of conjugated polymers using NO2BF4.

Experimental Design & Reagent Causality

To achieve reproducible, high-conductivity films, the choice of solvent and environmental conditions is critical.

-

Solvent Selection (Acetonitrile): Sequential solution doping requires an orthogonal solvent—a solvent that dissolves the dopant but does not dissolve the underlying polymer film. Anhydrous acetonitrile (ACN) is the industry standard here[3],[4]. It readily solvates NO2BF4 while leaving hydrophobic polymers like P3HT structurally intact.

-

Environmental Control (Anhydrous Argon/Nitrogen): NO2BF4 is acutely hygroscopic and reactive. Upon exposure to ambient moisture, it hydrolyzes to form nitric acid ( HNO3 ) and hydrofluoric acid ( HF ). These byproducts will not only aggressively degrade the polymer backbone but also etch glass and Indium Tin Oxide (ITO) substrates. Therefore, all processing must occur in a glovebox with O2 < 1 ppm and H2O < 1 ppm[3].

Step-by-Step Protocol: Sequential Solution Doping

This protocol utilizes a self-validating framework to ensure that the doping process is successful before proceeding to device integration.

Phase 1: Preparation of the Dopant Solution

-

Purge and Transfer: Transfer sealed ampoules of NO2BF4 (typically stored at -20°C) into an Argon-filled glovebox. Allow the ampoule to reach room temperature before opening to prevent internal condensation.

-

Solvent Preparation: Use only extra-dry, anhydrous acetonitrile (ACN) stored over molecular sieves.

-

Dissolution: Weigh the appropriate mass of NO2BF4 to create a 0.01 M to 0.1 M solution. Stir gently until completely dissolved. The solution should be clear and colorless.

-

Self-Validation Checkpoint: If the solution turns yellow or emits a visible brown gas in the vial, moisture contamination has occurred. Discard the solution into a dedicated basic waste container immediately.

-

Phase 2: Sequential Doping of the Polymer Film

-

Film Casting: Spin-cast your conjugated polymer (e.g., P3HT from chlorobenzene) onto the desired substrate. Anneal the film to optimize π−π stacking and crystallinity.

-

Dopant Application: Dispense of the 0.1 M NO2BF4 /ACN solution directly onto the static polymer film.

-

Reaction Dwell Time: Allow the solution to rest on the film for 10 to 30 seconds .

-

Self-Validation Checkpoint (Optical Shift): You must observe an immediate electrochromic shift. For P3HT, the film will transition from a deep, opaque purple to a highly transparent, pale blue. This visual bleaching confirms the depletion of the neutral π−π∗ transition and the successful generation of polaron states. If no color change occurs, the dopant is inactive.

-

-

Spin-Off and Wash: Spin the substrate at 2000 rpm to remove the excess dopant solution. Immediately dispense pure anhydrous ACN onto the spinning substrate to wash away unreacted NO2BF4 and residual NO2 gas.

-

Drying: Transfer the doped film to a vacuum antechamber for 15 minutes to pull off any trapped solvent or gas molecules within the polymer microstructure.

Fig 2. Step-by-step workflow for the sequential solution doping of polymer thin films.

Quantitative Data: Conductivity Benchmarks

Because NO2BF4 is a highly aggressive oxidant, it can push conjugated polymers to their maximum theoretical doping limits (often approaching 1 dopant molecule per 3-4 monomer units). The table below summarizes the expected electrical conductivity enhancements when utilizing this protocol[5].

| Polymer System | Dopant Concentration | Processing Solvent | Pristine Conductivity (S/cm) | Doped Conductivity (S/cm) |

| P3HT | 0.1 M NO2BF4 | Acetonitrile | ∼10−6 | 10−50 |

| PBTTT | 0.1 M NO2BF4 | Acetonitrile | ∼10−5 | 200−300 |

| PEDOT (Precursor) | 0.1 M NO2BF4 | Nitromethane | ∼10−4 | >500 |

Note: Conductivity values are highly dependent on the initial molecular weight, regioregularity, and pre-doping morphological alignment of the polymer film.

Troubleshooting & Optimization

-

Film Delamination during Doping: If the polymer film lifts off the substrate during the ACN wash, the substrate surface energy is poorly matched to the polymer. Solution: Treat the glass/ITO substrate with an adhesion promoter (like HMDS) prior to spin-coating the pristine polymer.

-

Over-Oxidation (Conductivity Drop): While NO2BF4 is highly efficient, excessive exposure times (> 2 minutes) can lead to irreversible over-oxidation, breaking the conjugation of the polymer backbone. Solution: Strictly adhere to the 10-30 second dwell time and ensure a rigorous orthogonal wash step to halt the reaction.

-

Safety Note: Although this guide focuses on polymers, NO2BF4 is also heavily utilized for the chemical delithiation of battery cathode materials (e.g., converting LiFePO4 to FePO4 )[4],[2]. If adapting this protocol for bulk powders, extreme caution must be taken regarding the volume of NO2 gas generated. Always vent the reaction vessel safely within the glovebox exhaust system.

Troubleshooting & Optimization

Improving yield of deactivated aromatic nitration withNO2BF4NO_2BF_4NO2BF4

Technical Support Center: Troubleshooting NO2BF4 Nitration of Deactivated Aromatics

Welcome to the Advanced Application Support Center. Nitronium tetrafluoroborate ( NO2BF4 ) is a highly potent, pre-formed electrophilic nitrating agent. However, when applied to strongly deactivated aromatics (e.g., polyfluorobenzenes, benzonitriles, or nitrobenzenes), researchers frequently encounter stalled reactions, poor regioselectivity, or complete synthetic failure.

This guide is engineered for drug development professionals and synthetic chemists. It bypasses basic nitration theory to address the specific thermodynamic and mechanistic barriers of electron-poor π -systems, providing field-proven, self-validating protocols to rescue your yields.

Mechanistic Workflow & Failure Points

The primary reason NO2BF4 nitrations fail on deactivated rings is the reliance on standard aprotic solvents. The diagram below illustrates the logical divergence between standard and optimized solvent pathways.

Reaction pathway comparing aprotic vs. superacidic solvent systems for NO2BF4 nitration.

Quantitative Data: The Superacid Advantage

To understand the causality behind solvent selection, we must look at the thermodynamic driving force. In aprotic solvents, the standard nitronium ion ( NO2+ ) lacks the electrophilicity required to overcome the high activation barrier of electron-poor rings. By switching to a superacid like Trifluoromethanesulfonic acid (TfOH), the nitronium ion undergoes protosolvation to form a superelectrophile (the protonitronium dication, NO2H2+ ), which forces the reaction forward[Olah et al., 1992][1].

Table 1: Yield Comparison by Solvent System

| Substrate | Solvent System | Temp (°C) | Isolated Yield (%) | Mechanistic Causality |

| Pentafluorobenzene | Sulfolane (Aprotic) | 25 | 5% | Poor NO2+ solubility and insufficient electrophilicity. |

| Pentafluorobenzene | TfOH (Superacid) | 25 | 85% | Protosolvation generates highly active NO2H2+ . |

| 1,3,5-Trifluoro-2-nitrobenzene | Sulfolane (Aprotic) | 70 | 0% | Substrate is too deactivated for standard NO2+ . |

| 1,3,5-Trifluoro-2-nitrobenzene | TfOH (Superacid) | 70 | 65% | Superelectrophile overcomes the extreme activation barrier. |

Data synthesized from foundational superacid nitration studies[1].

Self-Validating Protocol: Superacid-Assisted Nitration

To ensure high yields and prevent catastrophic late-stage failures, this protocol is designed as a self-validating system . You must confirm the success of each step before proceeding to the next.

Step 1: Reagent Quality Control (Validation Checkpoint)

-

Action: Inside an argon-filled glovebox, inspect your NO2BF4 salt.

-

Validation: Pure NO2BF4 must be a free-flowing, colorless to white crystalline powder. If the material is clumped, yellowish, or fumes heavily upon opening the vial, it has undergone hydrolysis ( NO2BF4+H2O→HNO3+HF+BF3 ). Do not proceed. Discard and use a fresh, anhydrous batch[e-EROS][2].

Step 2: Superacidic Media Preparation

-

Action: In a flame-dried Schlenk flask under argon, add 1.2 equivalents of NO2BF4 . Slowly add anhydrous Trifluoromethanesulfonic acid (TfOH) at 0 °C to achieve a 0.5 M concentration.

-

Validation: The salt should dissolve completely, forming a clear solution. (In standard aprotic solvents like DCM, NO2BF4 remains a stubborn suspension). Complete dissolution visually confirms the formation of the active superacidic nitrating complex.

Step 3: Substrate Addition & Reaction Monitoring

-

Action: Maintain the flask at 0 °C. Add the deactivated aromatic substrate dropwise. Allow the reaction to warm to room temperature (or heat to 70 °C for extremely deactivated substrates like polyfluoronitrobenzenes).

-

Validation: After 2 hours, take a 50 μL aliquot. Critical: Quench the aliquot in cold 10% aqueous NaHCO3 before extracting with ethyl acetate. Analyze via GC-MS or TLC. Do not proceed to full workup until >95% conversion of the starting material is observed.

Step 4: Quenching and Workup

-

Action: Slowly pour the bulk reaction mixture over crushed ice. Cautiously neutralize the highly acidic mixture with saturated aqueous NaHCO3 or Na2CO3 .

-

Validation: Check the aqueous layer with pH paper. The pH must be strictly >7 before extracting with organic solvents (e.g., DCM or Ethyl Acetate). Extracting under acidic conditions risks pulling residual TfOH and byproduct HF into your organic phase, which will degrade your product and destroy silica columns during downstream purification.

Troubleshooting FAQs

Q: I am using sulfolane as recommended by older literature, but my reaction stalls at 10% conversion. Why? A: Sulfolane is an excellent polar aprotic solvent for standard nitrations because it dissolves NO2BF4 better than DCM or nitromethane[Nitration of naphthalene][3]. However, for deactivated aromatics, the π -donor ability of the ring is drastically reduced. In aprotic media, the standard nitronium ion ( NO2+ ) simply lacks the thermodynamic driving force to overcome the activation barrier[1]. You must switch to a superacidic medium to increase the electrophilicity of the reagent.

Q: Does the addition of crown ethers or ionic liquids help with deactivated aromatics? A: No. While crown ethers (like 18-crown-6) can improve the bulk solubility of NO2BF4 in aprotic solvents, they do not change the inherent electrophilicity of the NO2+ ion. For strongly deactivated systems, solubility is only half the battle; you need electronic activation of the nitronium ion, which is only achieved via protosolvation in superacids[1].

Q: My NO2BF4 bottle has been in a standard desiccator for 6 months. Is it still viable? A: Likely not. NO2BF4 is exceptionally hygroscopic. Even trace ambient moisture will hydrolyze it. This not only dilutes the reagent's potency but introduces nucleophilic water that competes directly with your electron-poor arene, completely shutting down the electrophilic aromatic substitution pathway[2]. Always store and handle this reagent in an inert-atmosphere glovebox.

References

-

Comparison of the nitration of polyfluoronitrobenzenes by nitronium salts in superacidic and aprotic media: Activation of the nitronium ion by protosolvation. Proceedings of the National Academy of Sciences (PNAS), 1992. URL:[Link]

-

e-EROS Encyclopedia of Reagents for Organic Synthesis: Nitronium Tetrafluoroborate. ResearchGate. URL:[Link]

-

Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. PNAS, 1981. URL:[Link]

Technical Support Center: Solvent Selection for Nitryl Tetrafluoroborate Reactions at Low Temperature

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing nitryl tetrafluoroborate (NO₂BF₄) for low-temperature nitration reactions. The following information synthesizes established chemical principles with practical, field-proven insights to help you navigate solvent selection and troubleshoot common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is nitryl tetrafluoroborate and why is it used for nitration?

Nitryl tetrafluoroborate, also known as nitronium tetrafluoroborate, is a colorless crystalline inorganic salt with the formula NO₂BF₄.[1][2] It serves as a powerful electrophilic nitrating agent in organic synthesis.[1][3] Its primary advantage is providing a pre-formed, highly reactive nitronium ion (NO₂⁺), the active species in many nitration reactions.[4][5] This allows for nitrations to be conducted under less acidic and often milder conditions than traditional nitric acid/sulfuric acid mixtures, which is particularly beneficial for sensitive substrates.[4][6]

Q2: Why is solvent selection so critical for low-temperature reactions with NO₂BF₄?

The success of a low-temperature nitration using NO₂BF₄ is fundamentally dependent on the choice of solvent for three primary reasons:

-

Maintaining a Liquid Phase: The most basic requirement is that the solvent remains liquid at the intended reaction temperature. A frozen reaction medium halts stirring, prevents efficient mixing of reagents, and effectively stops the reaction.

-

Ensuring Reagent Solubility: Nitryl tetrafluoroborate is a salt with limited solubility in many common organic solvents.[1] The chosen solvent must be capable of dissolving both the NO₂BF₄ and the organic substrate to allow for a homogeneous reaction environment.

-

Chemical Inertness: The nitronium ion (NO₂⁺) is a potent electrophile and oxidant.[7] The solvent must be inert under the reaction conditions to avoid becoming a substrate itself, which would lead to side products and consumption of the nitrating agent.

Troubleshooting Guide: Common Issues & Solutions

Issue 1: My reaction mixture solidified or became extremely viscous upon cooling.

-

Causality: This is the most common issue and directly points to the solvent's freezing point being higher than the operating temperature of your cooling bath (e.g., dry ice/acetone at -78 °C). High viscosity at low temperatures can also severely impede mass transfer even if the solvent hasn't fully frozen.

-

Solution: Consult a table of solvent freezing points and select a solvent that remains well below its freezing point at your target temperature. Dichloromethane (CH₂Cl₂), for instance, has a freezing point of -95 °C, making it suitable for many cryogenic applications.[8]

Issue 2: The nitryl tetrafluoroborate is not dissolving.

-

Causality: NO₂BF₄ is sparsely soluble in many non-polar organic solvents.[1] Its solubility generally increases with solvent polarity.[3][9]

-

Solutions:

-